6-Iodo-1,2-benzisoxazol-3-OL
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Overview
Description
6-Iodo-1,2-benzisoxazol-3-OL is a chemical compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of an iodine atom at the 6th position of the benzisoxazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2-benzisoxazol-3-OL typically involves the iodination of 1,2-benzisoxazol-3-OL. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,2-benzisoxazol-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzisoxazoles, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of benzisoxazole.
Reduction Reactions: Reduced forms of the compound, such as benzisoxazoline derivatives.
Scientific Research Applications
6-Iodo-1,2-benzisoxazol-3-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Iodo-1,2-benzisoxazol-3-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cellular pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
1,2-Benzisoxazol-3-OL: The parent compound without the iodine substitution.
6-Bromo-1,2-benzisoxazol-3-OL: A similar compound with a bromine atom instead of iodine.
6-Chloro-1,2-benzisoxazol-3-OL: A compound with a chlorine atom at the 6th position.
Uniqueness: 6-Iodo-1,2-benzisoxazol-3-OL is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in various applications compared to its bromine or chlorine analogs .
Properties
Molecular Formula |
C7H4INO2 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
6-iodo-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
InChI Key |
FDHUKSYSNBOYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)ONC2=O |
Origin of Product |
United States |
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